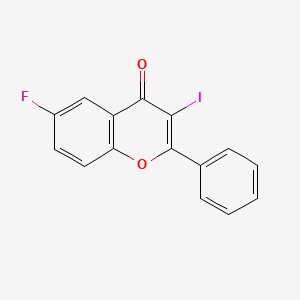![molecular formula C17H19NO2 B8721846 tert-Butyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8721846.png)
tert-Butyl [1,1'-biphenyl]-2-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl [1,1’-biphenyl]-2-ylcarbamate: is an organic compound that features a tert-butyl group attached to a biphenyl structure with a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tert-Butyl [1,1’-biphenyl]-2-ylcarbamate typically involves the reaction of [1,1’-biphenyl]-2-ylamine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:
[1,1’-biphenyl]-2-ylamine+tert-butyl chloroformate→tert-Butyl [1,1’-biphenyl]-2-ylcarbamate+HCl
Industrial Production Methods: Industrial production methods for tert-Butyl [1,1’-biphenyl]-2-ylcarbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form tert-butyl alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield [1,1’-biphenyl]-2-ylamine and tert-butyl alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: tert-Butyl alcohol.
Substitution: Nitrated or halogenated biphenyl derivatives.
Hydrolysis: [1,1’-biphenyl]-2-ylamine and tert-butyl alcohol
Aplicaciones Científicas De Investigación
tert-Butyl [1,1’-biphenyl]-2-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of tert-Butyl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the carbamate group.
tert-Butyl [1,1’-biphenyl]-4-ylcarbamate: Similar but with the carbamate group attached at a different position on the biphenyl ring.
Uniqueness: tert-Butyl [1,1’-biphenyl]-2-ylcarbamate is unique due to the specific positioning of the carbamate group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different biological activities and applications compared to its analogs .
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
tert-butyl N-(2-phenylphenyl)carbamate |
InChI |
InChI=1S/C17H19NO2/c1-17(2,3)20-16(19)18-15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3,(H,18,19) |
Clave InChI |
RWPBTELEQQCIDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)













